molecular formula C9H12O2 B1610272 3-Cyclohexylpropiolic acid CAS No. 4361-27-7

3-Cyclohexylpropiolic acid

Cat. No.: B1610272
CAS No.: 4361-27-7
M. Wt: 152.19 g/mol
InChI Key: KMRBXDYETYBRAQ-UHFFFAOYSA-N
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Description

3-Cyclohexylpropiolic acid is an organic compound with the molecular formula C9H12O2 It is characterized by a cyclohexyl group attached to a propiolic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexylpropiolic acid can be synthesized through several methods. One common approach involves the reaction of cyclohexylacetylene with carbon dioxide in the presence of a base, such as potassium hydroxide, under high pressure and temperature conditions. Another method includes the catalytic hydrogenation of cyclohexylpropiolic acid derivatives using palladium on carbon as a catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylpropiolic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form cyclohexylpropiolic acid derivatives.

    Reduction: Reduction reactions can convert it into cyclohexylpropionic acid.

    Substitution: It can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is often used.

    Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Cyclohexylpropiolic acid derivatives.

    Reduction: Cyclohexylpropionic acid.

    Substitution: Halogenated cyclohexylpropiolic acid derivatives.

Scientific Research Applications

3-Cyclohexylpropiolic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • Cyclohexanepropionic acid
  • Cyclohexylpropionic acid
  • Cyclohexylpropanol

Comparison: 3-Cyclohexylpropiolic acid is unique due to the presence of the propiolic acid moiety, which imparts distinct chemical reactivity compared to similar compounds like cyclohexanepropionic acid and cyclohexylpropionic acid. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

IUPAC Name

3-cyclohexylprop-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-9(11)7-6-8-4-2-1-3-5-8/h8H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRBXDYETYBRAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C#CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463994
Record name 3-Cyclohexylpropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4361-27-7
Record name 3-Cyclohexylpropiolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CYCLOHEXYLPROPIOLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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